

# Application Notes and Protocols: Synthesis of Substituted Alkynes from 4-Ethynylanisole

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## Compound of Interest

Compound Name: 4-Ethynylanisole

Cat. No.: B014333

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## Introduction

**4-Ethynylanisole** (CAS 768-60-5) is a versatile terminal alkyne that serves as a critical building block in organic synthesis. Its molecular structure, featuring a reactive terminal alkyne and an anisole moiety, provides a platform for constructing complex molecules for use in medicinal chemistry, drug development, and materials science.[1][2] The terminal alkyne group is particularly amenable to powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This document outlines detailed protocols for two of the most prevalent and robust methods for elaborating **4-ethynylanisole** into more complex substituted alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

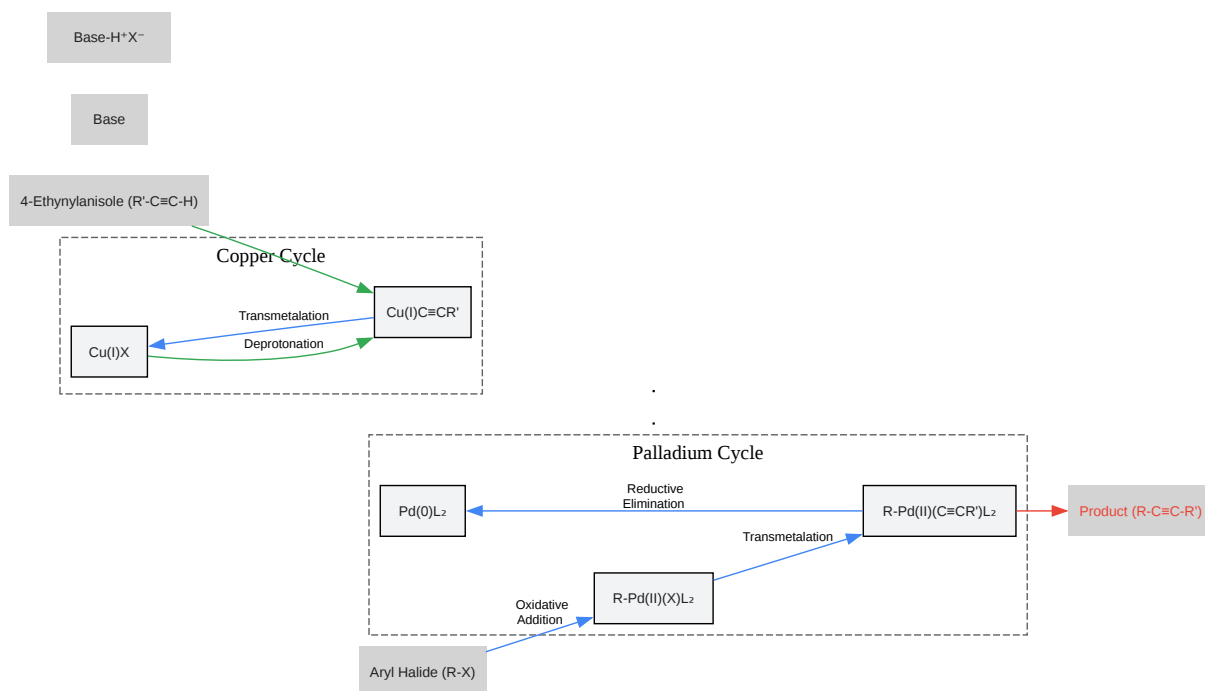
## Sonogashira Cross-Coupling Reactions

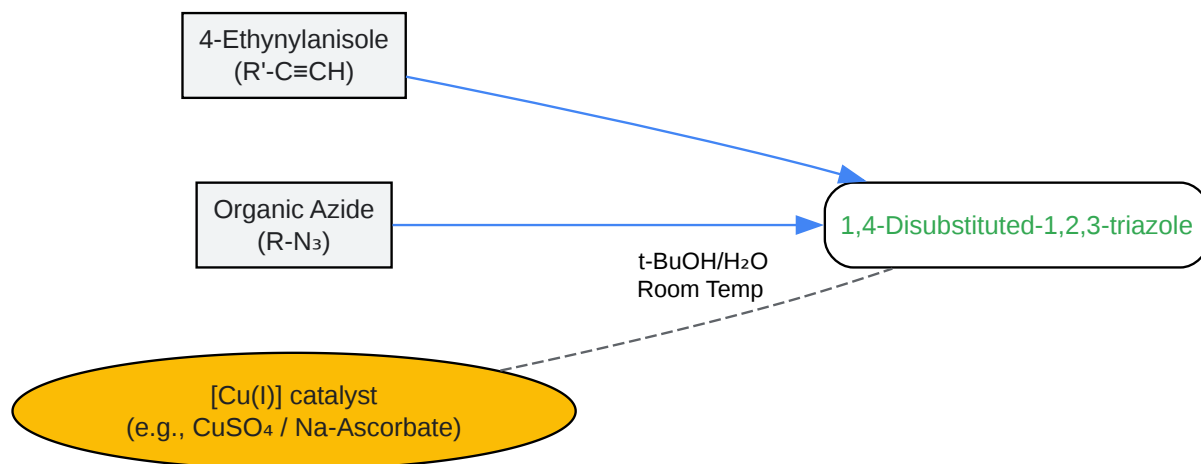
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne (like **4-ethynylanisole**) and an aryl or vinyl halide.[3] The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and proceeds under mild conditions with high functional group tolerance.[4][5] This makes it an indispensable tool in the synthesis of pharmaceuticals and organic materials.[3]

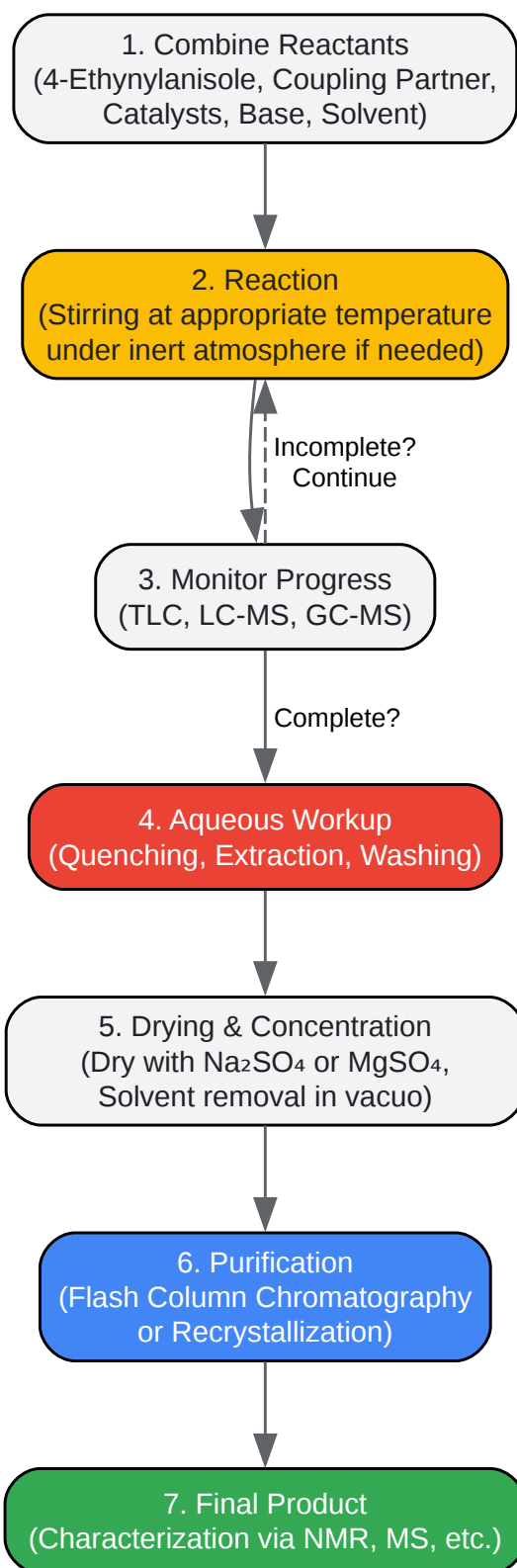
## Catalytic Cycle of Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the

copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. A key transmetalation step transfers the acetylide group from copper to palladium, followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[3][5]







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